molecular formula C12H9ClFN3O2 B4310142 3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

Cat. No.: B4310142
M. Wt: 281.67 g/mol
InChI Key: PRIGSDPKGOPNCD-UHFFFAOYSA-N
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Description

3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[44]non-1-ene-6,8-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro[44]non-1-ene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of a gold-catalyzed spirocyclization process, which has been shown to be effective for constructing the azaspiro[4.4]nonenone ring system .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Medicine: Due to its unique structure, it may have potential as a lead compound in drug discovery, particularly for diseases where spirocyclic compounds have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione apart is its specific combination of functional groups and the spirocyclic core, which confer unique reactivity and potential biological activity. This makes it a compound of significant interest for further research and development.

Properties

IUPAC Name

3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O2/c13-9-5-12(16-15-9)6-10(18)17(11(12)19)8-3-1-7(14)2-4-8/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIGSDPKGOPNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=NC12CC(=O)N(C2=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Reactant of Route 3
Reactant of Route 3
3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Reactant of Route 4
3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Reactant of Route 5
3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Reactant of Route 6
3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

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